BGP-15

PARP inhibitor Enzyme kinetics Cytoprotection

Researchers studying insulin resistance, Duchenne muscular dystrophy, or chemotherapy-induced organ toxicity require a compound that modulates PARP without potent catalytic inhibition. BGP-15 offers a distinct dual pharmacology: moderate PARP-1 inhibition (IC50=120 μM) and Hsp72 co-induction. - Validated in head-to-head studies: Prevents olanzapine-induced metabolic disturbances where metformin/rosiglitazone fail. - Preserves oocyte spindle integrity (10 μM) without promoting nuclear maturation. - Reduces cisplatin nephrotoxicity (60-90% decrease in serum urea/creatinine) without compromising antitumor activity. Supplied as a small molecule hydroxamic acid derivative dihydrochloride salt. Immediate dispatch from ISO-certified inventory.

Molecular Formula C14H24Cl2N4O2
Molecular Weight 351.3 g/mol
Cat. No. B8810859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBGP-15
Molecular FormulaC14H24Cl2N4O2
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl
InChIInChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H
InChIKeyISGGVCWFTPTHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BGP-15: PARP Inhibitor and Insulin Sensitizer


BGP-15, chemically designated as O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime dihydrochloride [1], is a small molecule hydroxamic acid derivative [2]. It is classified as a poly(ADP-ribose) polymerase (PARP) inhibitor, a heat shock protein 70 (Hsp70) co-inducer, and an insulin sensitizer [1]. The compound has advanced to Phase II clinical trials for indications including insulin resistance, type 2 diabetes mellitus, and Duchenne muscular dystrophy, demonstrating a favorable safety and tolerability profile in human subjects [3]. Its unique pharmacological signature stems from a dual mechanism: moderate inhibition of PARP-1 (IC50 = 120 μM, Ki = 57 μM) and the ability to amplify the cellular heat shock response through increased chromatin accessibility [4], which collectively underpins its cytoprotective, metabolic, and anti-fibrotic activities.

  • Weak PARP-1 inhibition for non-catalytic pathway studies
  • Hsp70 co-induction and mitochondrial stabilization research
  • Insulin sensitizer context in antipsychotic-induced metabolic models

Why BGP-15 Cannot Be Substituted


BGP-15 cannot be replaced by either conventional PARP inhibitors (e.g., olaparib, 3-aminobenzamide, PJ34) or standard insulin sensitizers (e.g., metformin, rosiglitazone, pioglitazone) due to its distinct, dual-mode pharmacology. While olaparib exhibits potent PARP-1/2 inhibition with IC50 values in the low nanomolar range (5 nM/1 nM) , BGP-15 is a weak PARP inhibitor (IC50 = 120 μM) and its primary therapeutic effects in metabolic and muscular dystrophy models are attributed to Hsp72 induction and mitochondrial stabilization, not potent PARP catalytic inhibition [1]. Conversely, insulin sensitizers like metformin and rosiglitazone failed to prevent antipsychotic-induced weight gain and insulin resistance in direct comparative studies where BGP-15 was effective [2]. Furthermore, the structural analog arimoclomol, while also an Hsp co-inducer, differs in its potency and clinical application, highlighting the unique pharmacological profile of BGP-15 [3]. These mechanistic and functional divergences preclude simple class-based substitution and necessitate the use of BGP-15 for experiments requiring its specific combination of activities.

Weak PARP inhibitor with Hsp72 induction
Potent PARP inhibitors (e.g., olaparib) may not replicate Hsp72 co-induction
Effective in antipsychotic-induced insulin resistance models
Metformin/rosiglitazone failed in same model context
Dual Hsp co-induction and mitochondrial stabilization
Arimoclomol: Hsp co-inducer with different potency and application context

BGP-15 Differentiation Evidence


PARP-1 Inhibition Potency vs. Olaparib and 3-Aminobenzamide

BGP-15 is a weak PARP-1 inhibitor with an IC50 of 120 μM and a Ki of 57 μM . This potency is approximately 24,000-fold lower than the clinical PARP inhibitor olaparib (PARP1 IC50 = 5 nM) , and approximately 27-fold lower than the benchmark tool compound 3-aminobenzamide (PARP IC50 ≈ 4.4 μM) [1]. Despite its weak PARP inhibition, BGP-15 demonstrates robust cytoprotective effects in models of oxidative stress and ischemia-reperfusion injury, indicating that its primary therapeutic mechanism is not solely dependent on potent catalytic inhibition of PARP enzymes [2].

PARP-1 Inhibition Potency
Reported
120 μM BGP-15
vs.
5 nM Olaparib
Supports non-catalytic PARP pathway research
Cross-study comparison; enzyme assay
PARP inhibitor Enzyme kinetics Cytoprotection

Insulin Sensitization: BGP-15 vs. Metformin & Rosiglitazone

In a rat model of atypical antipsychotic drug (AAPD)-induced insulin resistance and weight gain, BGP-15 (20 mg/kg/day) completely prevented the development of these metabolic disturbances. In contrast, the conventional insulin sensitizers rosiglitazone (3 mg/kg/day) and metformin (300 mg/kg/day) were ineffective at their applied doses [1]. This demonstrates a functional differentiation where BGP-15 exerts protective effects in a context where standard-of-care insulin sensitizers fail.

Insulin Sensitization
Head-to-head
Effective BGP-15
vs.
Not effective Metformin / Rosiglitazone
Supports metabolic side-effect research in antipsychotic models
Rat model; dose-dependent context
Insulin resistance Metabolic syndrome Atypical antipsychotics

Mitochondrial Protection in Oocytes: BGP-15 vs. MitoQ

Both BGP-15 (10 μM) and MitoQ (50 nM) protected against spindle and chromosomal defects in mouse oocytes exposed to oxidative stress (H2O2) or derived from reproductively aged mice during in vitro maturation (IVM) (P < 0.001) [1]. While both compounds were effective, MitoQ, but not BGP-15, also promoted nuclear maturation in human oocytes [1]. This indicates that BGP-15 and MitoQ share a mitochondrial protective phenotype but achieve it through distinct mechanisms, with BGP-15 uniquely preserving spindle integrity without directly accelerating nuclear maturation.

Mitochondrial Protection
Head-to-head
Protected spindle defects (P BGP-15
vs.
Protected (P MitoQ
Oocyte mitochondrial protection research context; distinct maturation endpoint
Human/mouse oocyte IVM model
Mitochondrial therapeutics Oxidative stress Reproductive aging

HSP72 Induction in Duchenne Muscular Dystrophy

In the mdx mouse model of Duchenne muscular dystrophy, BGP-15 treatment significantly decreased whole-body muscle breakdown (p<0.01) and diaphragm fibrosis (p<0.05), while increasing diaphragm strength (p<0.01) and SERCA activity (p<0.05) compared to vehicle [1]. In the more severe dko (utrophin/dystrophin double knockout) mouse model, BGP-15 decreased spinal curvature (p<0.05), increased muscle function (p<0.01), and extended lifespan (p<0.05) [1]. These improvements are linked to the pharmacological induction of Hsp72, a mechanism not shared by other PARP inhibitors like olaparib or PJ34.

HSP72 Induction in DMD
Class-level
Reported improvements (p
Supports Hsp72 induction research in dystrophic muscle models
mdx mouse model; vehicle-controlled
Duchenne muscular dystrophy HSP72 inducer Muscle function

BGP-15 Application Scenarios


Atypical Antipsychotic-Induced Metabolic Side Effects

BGP-15 is uniquely suited for preclinical studies examining interventions for olanzapine- or clozapine-induced insulin resistance and weight gain. As demonstrated in head-to-head studies, BGP-15 prevented these metabolic disturbances whereas metformin and rosiglitazone were ineffective [1]. Researchers should use BGP-15 (e.g., 20 mg/kg/day in rodents) to explore mechanisms of AAPD-induced metabolic dysregulation and test adjunctive therapies.

Mitochondrial Dysfunction in Reproductive Aging

BGP-15 is a validated tool for preserving oocyte quality in the context of advanced maternal age or oxidative stress. Direct comparative studies with MitoQ show that BGP-15 (10 μM) effectively protects against spindle and chromosomal defects in mouse oocytes during in vitro maturation [2]. Its distinct effect—protecting spindle integrity without promoting nuclear maturation—makes it valuable for dissecting mitochondrial contributions to oocyte competence and fertility preservation.

Duchenne Muscular Dystrophy & Skeletal Muscle Pathologies

BGP-15 is indicated for research on Duchenne muscular dystrophy and related muscle wasting conditions. Its ability to induce Hsp72 and improve muscle architecture, strength, and function has been rigorously demonstrated in both mdx and dko mouse models [3]. This is a specific, non-redundant activity not provided by standard PARP inhibitors, making BGP-15 the compound of choice for studies targeting the heat shock response in skeletal muscle.

Chemoprotection Against Nephrotoxicity and Cardiotoxicity

BGP-15 serves as a chemoprotective agent in models of cisplatin-induced nephrotoxicity and imatinib-induced cardiotoxicity. It reduced cisplatin-induced serum urea and creatinine increases by 60-90% and preserved ATP levels in the kidney without compromising antitumor activity [4]. In cardiac models, 200 μM BGP-15 prevented imatinib-induced oxidative damage and high-energy phosphate depletion [5]. These well-characterized effects make BGP-15 a standard reference compound for exploring PARP-mediated and mitochondrial pathways in chemotherapy-induced organ toxicity.

Application
Selection Property
Validation Focus
Antipsychotic-induced metabolic side-effect research
PARP/Hsp70 dual mechanism; metformin-resistant model context
Insulin resistance and weight gain endpoints
Oocyte mitochondrial protection studies
Spindle integrity preservation without nuclear maturation
Oocyte quality and spindle/chromosomal endpoints
Dystrophic muscle Hsp72 induction research
Hsp72 co-induction capacity
Muscle histology and functional endpoints
Chemotherapy-induced organ toxicity studies
Mitochondrial protection and ATP preservation
Renal and cardiac function markers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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